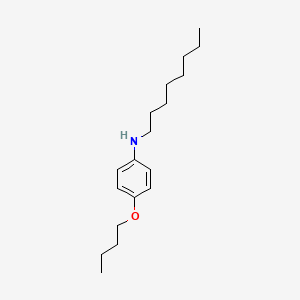

N-(4-Butoxyphenyl)-N-octylamine

Overview

Description

“N-(4-Butoxyphenyl)-N-octylamine” is a compound that likely contains an amine group (-NH2) and two alkyl groups attached to nitrogen: a butoxyphenyl group and an octyl group .

Synthesis Analysis

While specific synthesis methods for “N-(4-Butoxyphenyl)-N-octylamine” were not found, a related compound, N-(4-butoxyphenyl)acetamide, has been synthesized via an SN2 nucleophilic substitution reaction from N-(4-hydroxyphenyl)acetamide, 1-bromobutane, and sodium hydroxide .Scientific Research Applications

Electrochromic Materials

A study conducted by Beaupré, Dumas, and Leclerc (2006) focused on the development of new electrochromic polymers containing 4-butyltriphenylamine (BuTPA) units, which are structurally similar to N-(4-Butoxyphenyl)-N-octylamine. These polymers, obtained through the Suzuki−Miyaura cross-coupling reaction, exhibit significant potential for applications in textile/plastic electrochromic cells due to their solubility in common organic solvents and suitability for spray-coating film deposition (Beaupré, Dumas, & Leclerc, 2006).

Analytical Chemistry Applications

Memon, Yılmaz, and Soylak (2017) introduced a green switchable solvent hyphenated liquid phase microextraction (SS-LPME) method using N,N-dimethyl-n-octylamine bicarbonate for the preconcentration and extraction of biologically and nutritionally important elements like Co(II) from tobacco and food samples. This novel methodology emphasizes the utility of N-octylamine derivatives in enhancing analytical procedures for environmental and food sample analysis (Memon, Yılmaz, & Soylak, 2017).

Environmental Analysis

Zhang, Sverko, Smyth, and Marvin (2016) developed a method for determining substituted diphenylamines, which include compounds structurally related to N-(4-Butoxyphenyl)-N-octylamine, in environmental samples such as wastewater, biosolids, and sediments. Their study highlights the environmental relevance of these compounds due to their stability and low biodegradation, underscoring the importance of monitoring their presence in the environment (Zhang, Sverko, Smyth, & Marvin, 2016).

Synthesis and Photophysical Properties

Collings et al. (2009) explored the synthesis and optical properties of donor-acceptor molecules containing dimesitylboryl groups, with studies focusing on dipolar, quadrupolar, and octupolar systems based on p-dimesitylborylphenylethynylaniline core structures. Although not directly involving N-(4-Butoxyphenyl)-N-octylamine, this research indicates the broader interest in synthesizing and studying the properties of complex organic compounds for potential applications in optoelectronics and photonics (Collings et al., 2009).

properties

IUPAC Name |

4-butoxy-N-octylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO/c1-3-5-7-8-9-10-15-19-17-11-13-18(14-12-17)20-16-6-4-2/h11-14,19H,3-10,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCAEBBTWZJCDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC1=CC=C(C=C1)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Butoxyphenyl)-N-octylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine](/img/structure/B1440389.png)

![4-[2-(1-Piperidinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1440403.png)